molecular formula C7H8ClN B600100 2-Chlorocyclohex-1-ene-1-carbonitrile CAS No. 119205-37-7

2-Chlorocyclohex-1-ene-1-carbonitrile

Cat. No.: B600100
CAS No.: 119205-37-7
M. Wt: 141.598
InChI Key: AFMPUGDGNQTHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorocyclohex-1-ene-1-carbonitrile is an organic compound with the molecular formula C7H8ClN and a molecular weight of 141.6 g/mol . This compound is characterized by a cyclohexene ring substituted with a chlorine atom and a nitrile group. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorocyclohex-1-ene-1-carbonitrile typically involves the reaction of cyclohexanone with trichlorophosphate in the presence of N,N-dimethylformamide (DMF). The reaction proceeds in two stages :

    Stage 1: Cyclohexanone is reacted with trichlorophosphate in DMF at a low temperature (cooled with ice) for about 15 minutes. This forms a sticky white solid.

    Stage 2: The mixture is then heated to 50°C, and hydroxylamine hydrochloride is added in portions while maintaining the temperature between 45-55°C.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process is often automated to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chlorocyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oximes or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Reducing agents such as LiAlH4 or catalytic hydrogenation.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products Formed

    Substitution: Formation of substituted cyclohexene derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Oxidation: Formation of oximes or other oxidized products.

Scientific Research Applications

2-Chlorocyclohex-1-ene-1-carbonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chlorocyclohex-1-ene-1-carbonitrile depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile, while in reduction reactions, the nitrile group is converted to an amine. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

2-Chlorocyclohex-1-ene-1-carbonitrile can be compared with similar compounds such as:

    2-Bromocyclohex-1-ene-1-carbonitrile: Similar structure but with a bromine atom instead of chlorine.

    2-Fluorocyclohex-1-ene-1-carbonitrile: Similar structure but with a fluorine atom instead of chlorine.

    2-Iodocyclohex-1-ene-1-carbonitrile: Similar structure but with an iodine atom instead of chlorine.

The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, which may differ from its halogen-substituted analogs .

Properties

IUPAC Name

2-chlorocyclohexene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMPUGDGNQTHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirring solution of POCl3 (15.20 mL, 163 mmol) at 0° C. was added DMF (13.40 mL, 173 mmol) drop-wise. Monitoring internal temperature, cyclohexanone (10.60 mL, 102 mmol) was slowly added, keeping the temperature between 35 and 40° C. Upon complete addition, the reaction was heated to 50° C. and hydroxylamine hydrochloride (40 g, 576 mmol) was added in eight portions, cooling when necessary to control the exothermic reaction. Upon completing this addition, ice was added to the reaction, followed by water (400 mL), and the mixture resumed stirring for 1 h. Filtration afforded the desired product as a brown solid (8.8 g). Some substrates may require an aqueous work-up/extraction procedure if water solubility is too high. EtOAc is generally a good solvent for this extraction. MS: No signal. 1H NMR (400 MHz, CDCl3 δ ppm 2.47-2.36 (m, 2H), 2.34-2.25 (m, 2H), 1.78-1.67 (m, 1H), 1.67-1.58 (m, 1H).
Name
Quantity
15.2 mL
Type
reactant
Reaction Step One
Name
Quantity
13.4 mL
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To an ice cold (0-5° C.) solution of dry dimethylformamide (6.67 mL, 86.5 mmol) was added phosphorous oxychloride (7.66 mL, 81.6 mmol) dropwise with stirring for 15 min. To this cold mixture, cyclohexanone (5 g, 51 mmol) was added dropwise maintaining the temperature of the reaction mixture below 40° C. for 1 h. Hydroxylamine hydrochloride (20 g, 288 mmol) was added portion wise for 20 min. The addition of hydroxylamine hydrochloride was maintained at such a rate that the temperature of the reaction mixture rise above 145-155° C. After completion of the addition, the reaction mixture was allowed to room temperature (rt) for 30 min, diluted with cold water (0.5 L) and stirred for 30 min. The precipitated solid was filtered, washed with cold water and dried to give the product as a brown color solid (2.8 g, 39%), mp 38-40° C. 1H NMR (400 MHz, CDCl3): δ 2.45-2.50 (2H, m, H-6), 2.33-2.37 (2H, m, H-3), 1.75-1.81 (2H, m, H-5), 1.66-1.72 (2H, m, H-4).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.67 mL
Type
reactant
Reaction Step One
Quantity
7.66 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.5 L
Type
solvent
Reaction Step Five
Name
Yield
39%

Synthesis routes and methods III

Procedure details

Phosphorus oxychloride (11.5 mL; 124 mmol) was cooled in an ice-salt bath and DMF (10.0 mL; 130 mmol) was added over a period of 20 min (a sticky white solid was formed). Cyclohexanone (8.0 mL; 77 mmol) was added over 15 min (the sticky solid turned into a bright yellow solution). The mixture was heated at 50° C. and hydroxylamine hydrochloride (30 g; 432 mmol) was added in 5 portions at 5 min intervals maintaining the temperature between 45 and 55° C. via cooling if needed. The reaction mixture was poured into ice-water (300 mL) and the aqueous mixture was stirred for 1 h. The brown solid was filtered, washed with water and dried under reduced pressure over phosphorus pentoxide to afford 9.06 g (83%) of 2-chlorocyclohex-1-enecarbonitrile as a rust-brown solid. ESI/APCI (+): 160-162 (M+H+H2O). 1H-NMR (400 MHz, DMSO-d6) (ppm) δ: 2.48 (2H, m); 2.35 (2H, m), 1.74-1.77 (2H, M), 1.71-1.66 (2H, M).
Quantity
11.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.